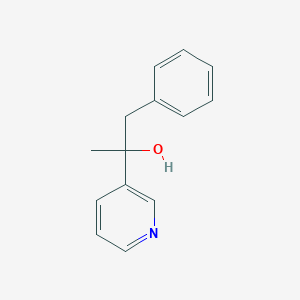

2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride

Overview

Description

The compound “2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride” is a derivative of 3-Aminophenylboronic acid . Boronic acids are known for their ability to form reversible covalent complexes with sugars, amino acids, and other molecules that have vicinal (neighboring) hydroxyl groups .

Synthesis Analysis

While specific synthesis methods for “2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride” were not found, there are general methods for synthesizing boronic acids and their derivatives. For example, one study describes the synthesis of boronic acid-functionalized magnetic nanoparticles for efficient dopamine extraction .

Chemical Reactions Analysis

While specific chemical reactions involving “2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride” were not found, boronic acids are known to undergo a variety of reactions. For example, they can participate in Suzuki-Miyaura cross-coupling reactions .

Scientific Research Applications

- Results : These sensors enable selective detection of specific analytes, making them useful in fields like environmental monitoring, medical diagnostics, and food safety .

- Results : Improved understanding of protein function, localization, and interactions in biological systems .

- Results : Enhanced separation and identification of glycated species, aiding diabetes research and glycosylation studies .

Sensing Applications in Analytical Chemistry

Protein Manipulation and Cell Labeling

Electrophoresis of Glycated Molecules

Building Materials for Analytical Methods

Controlled Release of Insulin

Separation Technologies and Protection of Carbohydrates

properties

IUPAC Name |

2-(3-aminophenyl)-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-10(2,9(12)13)7-4-3-5-8(11)6-7;/h3-6H,11H2,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYZUJFMXATDOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

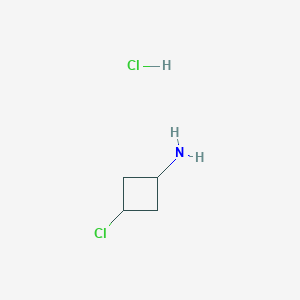

![[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride](/img/no-structure.png)

![5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2378812.png)

![[2-(3-Methylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2378814.png)

![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2378815.png)

![2-(2-ethoxy-4-formylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2378816.png)

![N-[2-(4-cyclohexylpiperazine-1-carbonyl)-5-methyl-1H-indol-3-yl]-4-fluorobenzamide](/img/structure/B2378817.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2378824.png)

![N~4~-(3-chlorobenzyl)-1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-imidazole-4-carboxamide](/img/structure/B2378825.png)